molecular formula C13H18O4 B12106243 methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate CAS No. 102518-97-8

methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate

Katalognummer: B12106243
CAS-Nummer: 102518-97-8
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: TUMDQIVLAQDJBH-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, making it a molecule of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate typically involves the following steps:

    Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification: The final step involves the esterification of the heptenoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acid chlorides

Major Products

    Oxidation: Formation of a ketone

    Reduction: Formation of an alcohol

    Substitution: Formation of ethers or esters

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavors.

Wirkmechanismus

The mechanism of action of methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: Unique due to its specific structure and functional groups.

    This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopentenone ring, a hydroxyl group, and a heptenoate ester moiety, which may confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

102518-97-8

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2+

InChI-Schlüssel

TUMDQIVLAQDJBH-DUXPYHPUSA-N

Isomerische SMILES

COC(=O)CCC/C=C/CC1=CC(CC1=O)O

Kanonische SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.